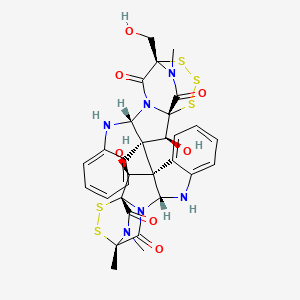
Verticillin C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Verticillin C is a member of the epipolythiodioxopiperazine alkaloids, a class of compounds known for their potent cytotoxicity. These compounds are derived from fungal sources and have shown significant potential in chemotherapeutic applications .
Preparation Methods
Verticillin C can be synthesized through various methods, including both synthetic and semi-synthetic routes. The production of verticillins is greatly influenced by the growth conditions of the fungal strains used. For instance, growing the fungal strains on an oatmeal-based medium has been shown to significantly increase the yield of verticillins . Industrial production methods involve optimizing fermentation conditions to maximize the yield of these compounds .
Chemical Reactions Analysis
Verticillin C undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Verticillin C has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the reactivity of epipolythiodioxopiperazine alkaloids. In biology and medicine, this compound has shown promise as a chemotherapeutic agent due to its potent cytotoxicity against various cancer cell lines . Additionally, it has been studied for its antimicrobial and nematocidal activities .
Mechanism of Action
The mechanism of action of verticillin C involves the inhibition of histone methyltransferases, which are enzymes that play a crucial role in the regulation of gene expression. By inhibiting these enzymes, this compound can alter the epigenome and induce apoptosis in cancer cells. This compound also generates reactive oxygen species, which contribute to its cytotoxic effects .
Comparison with Similar Compounds
Verticillin C is similar to other epipolythiodioxopiperazine alkaloids, such as verticillin A and verticillin B. it is unique in its specific molecular structure and the particular pathways it targets. Other similar compounds include gliotoxin, which also belongs to the epipolythiodioxopiperazine class .
Biological Activity
Verticillin C is part of a class of fungal metabolites known as epipolythiodioxopiperazines, which have garnered attention for their diverse biological activities, particularly in cancer research. This article delves into the biological activity of this compound, highlighting its mechanisms, effects on various cell lines, and potential therapeutic applications.
Overview of this compound
This compound, along with its analogs, is produced by fungi from the genus Clonostachys and has been studied for its cytotoxic properties against various cancer cell lines. The compound is structurally related to other verticillins, such as Verticillin A, which has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Recent studies have elucidated several mechanisms through which this compound exerts its biological effects:
- Inhibition of Histone Methyltransferases : this compound has been identified as a selective inhibitor of histone methyltransferases (HMTases), which play critical roles in epigenetic regulation and gene expression. This inhibition can lead to altered apoptosis pathways and immune responses in cancer cells .
- Induction of Apoptosis : Similar to its analogs, this compound has demonstrated the ability to induce apoptosis in various cancer cell lines. It activates apoptotic pathways by upregulating pro-apoptotic factors and downregulating anti-apoptotic proteins .
- Reactive Oxygen Species Generation : The compound may also increase the production of reactive oxygen species (ROS), which can lead to oxidative stress and subsequent cell death in cancer cells .
Biological Activity Against Cancer Cell Lines
This compound has been tested against multiple human cancer cell lines, demonstrating significant cytotoxic effects. Below is a summary table of the compound's activity against various cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 (Liver Cancer) | 0.062 | Induction of apoptosis |
| HeLa (Cervical Cancer) | 0.1 | NF-κB inhibition |
| MDA-MB-231 (Breast Cancer) | 0.05 | Histone methyltransferase inhibition |
| OVCAR3 (Ovarian Cancer) | 0.075 | Apoptosis induction |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potent activity of this compound across different cancer types.
Case Studies
- Hepatoma Cells : In studies involving HepG2 liver cancer cells, this compound was found to induce significant apoptosis, with markers such as PARP cleavage and genomic DNA fragmentation observed at low concentrations .
- Colon Carcinoma : Research indicates that this compound enhances the sensitivity of colon carcinoma cells to TRAIL-induced apoptosis, suggesting its potential as an adjuvant therapy in overcoming drug resistance .
- Melanoma Studies : In a comparative analysis of semisynthetic derivatives of verticillins, it was noted that modifications to this compound could enhance its antiproliferative properties against melanoma cells, indicating a promising avenue for drug development .
Properties
CAS No. |
51798-48-2 |
|---|---|
Molecular Formula |
C30H28N6O7S5 |
Molecular Weight |
744.9 g/mol |
IUPAC Name |
(1S,2S,3S,11R,14S)-2-hydroxy-3-[(1S,2S,3S,11R,14S)-2-hydroxy-14,18-dimethyl-13,17-dioxo-15,16-dithia-10,12,18-triazapentacyclo[12.2.2.01,12.03,11.04,9]octadeca-4,6,8-trien-3-yl]-14-(hydroxymethyl)-19-methyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |
InChI |
InChI=1S/C30H28N6O7S5/c1-25-21(40)35-19-27(13-8-4-6-10-15(13)31-19,17(38)29(35,46-44-25)23(42)33(25)2)28-14-9-5-7-11-16(14)32-20(28)36-22(41)26(12-37)34(3)24(43)30(36,18(28)39)47-48-45-26/h4-11,17-20,31-32,37-39H,12H2,1-3H3/t17-,18-,19+,20+,25-,26-,27+,28+,29-,30-/m0/s1 |
InChI Key |
BMACAVUSMBJNME-LRESJZTJSA-N |
Isomeric SMILES |
C[C@]12C(=O)N3[C@@H]4[C@]([C@@H]([C@@]3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)[C@]67[C@@H]([C@]89C(=O)N([C@](C(=O)N8[C@H]6NC1=CC=CC=C71)(SSS9)CO)C)O |
Canonical SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SS2)O)(C5=CC=CC=C5N4)C67C(C89C(=O)N(C(C(=O)N8C6NC1=CC=CC=C71)(SSS9)CO)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















